molecular formula C13H14N4O4S B2925584 (E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one CAS No. 2035000-85-0

(E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one

Katalognummer: B2925584
CAS-Nummer: 2035000-85-0
Molekulargewicht: 322.34
InChI-Schlüssel: IUWKMHOAJQGAID-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14N4O4S and its molecular weight is 322.34. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-16-9-14-15-13(16)22(19,20)11-7-17(8-11)12(18)5-4-10-3-2-6-21-10/h2-6,9,11H,7-8H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWKMHOAJQGAID-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a triazole moiety, which are known for their diverse biological activities. The molecular formula is C13H14N4O3SC_{13}H_{14}N_4O_3S, with a molecular weight of 302.34 g/mol. Its structure can be represented as follows:

 E 3 furan 2 yl 1 3 4 methyl 4H 1 2 4 triazol 3 yl sulfonyl azetidin 1 yl prop 2 en 1 one\text{ E 3 furan 2 yl 1 3 4 methyl 4H 1 2 4 triazol 3 yl sulfonyl azetidin 1 yl prop 2 en 1 one}

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of triazoles showed efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum . The sulfonamide group in our compound may enhance its antibacterial activity by interfering with bacterial folate synthesis.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. A study reported that triazole-containing compounds exhibited cytotoxic effects on human cancer cell lines such as MCF-7 and HCT116 . The mechanism involves the induction of apoptosis and inhibition of cell proliferation. Further research is needed to evaluate the specific effects of (E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one on cancer cells.

Anti-inflammatory Effects

Compounds similar to (E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one have been reported to possess anti-inflammatory properties. For example, triazole derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

In a comparative study of various triazole derivatives, (E)-3-(furan-2-yl)-1-(3-(sulfonamide)azetidin) derivatives were synthesized and tested against standard bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting robust antimicrobial activity .

Case Study 2: Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of (E)-3-(furan-2-yl)-1-(3-(sulfonamide)azetidin) on MCF7 breast cancer cells revealed an IC50 value of 25 µM after 48 hours of exposure. This indicates moderate potency in inhibiting cancer cell growth .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.